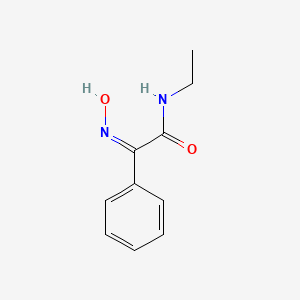![molecular formula C21H17N3O B11600616 N'-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B11600616.png)
N'-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide is a complex organic compound with the molecular formula C21H17N3O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide typically involves the condensation of 1H-indole-3-carbaldehyde with 2-(1-naphthyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
N’-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential anti-inflammatory, analgesic, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of N’-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[1H-indol-3-ylmethylidene]-2-(2-methoxyphenoxy)acetohydrazide
- 2-(1H-indol-3-yl)-N’-[(2-methoxyphenyl)methylidene]acetohydrazide
- 2-(1H-indol-3-yl)-N’-[(3-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide is unique due to its specific structural features, which include the indole and naphthyl groups. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C21H17N3O |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H17N3O/c25-21(12-16-8-5-7-15-6-1-2-9-18(15)16)24-23-14-17-13-22-20-11-4-3-10-19(17)20/h1-11,13-14,22H,12H2,(H,24,25)/b23-14+ |
Clave InChI |
AMNYPOYHYBTCMY-OEAKJJBVSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CNC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11600536.png)
![N-benzyl-2-[(phenylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11600541.png)
![N,N-diethyl-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11600547.png)
![(5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B11600550.png)

![2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11600567.png)
![10-(1H-benzimidazol-2-ylmethyl)-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11600568.png)
![3-[1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11600577.png)
![(5Z)-5-(4-nitrobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600585.png)
![N-[2-(dimethylamino)ethyl]-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide](/img/structure/B11600593.png)
![N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11600609.png)

![(2E)-3-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B11600622.png)
![N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2-fluorophenoxy)propanamide](/img/structure/B11600628.png)
